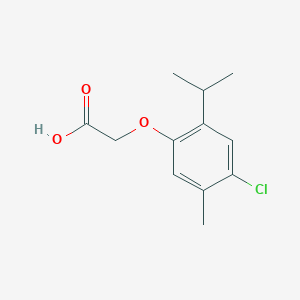

(4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid

Descripción general

Descripción

(4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid is an organic compound with the molecular formula C12H15ClO3. It is a member of the phenoxyacetic acid family, which is known for its applications in various fields, including agriculture and pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid typically involves the chlorination of 2-isopropyl-5-methylphenol followed by the reaction with chloroacetic acid. The reaction conditions often include the use of solvents such as methanol and catalysts like sulfuryl chloride .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination and esterification processes. The reaction is carried out in reactors with controlled temperature and pressure to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

(4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine or iodine under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted phenoxyacetic acids, alcohol derivatives, and quinones .

Aplicaciones Científicas De Investigación

Agricultural Chemistry

(4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid is primarily utilized as an intermediate in the synthesis of herbicides . It functions as a hormone-type herbicide effective against dicotyledonous weeds in cereals and grasslands. Its structural analogs, such as MCPA (4-chloro-2-methylphenoxyacetic acid), are widely used in agricultural practices .

| Herbicide | Active Compound | Application |

|---|---|---|

| MCPA | 4-Chloro-2-methylphenoxyacetic acid | Controls broadleaf weeds in cereals |

| MCPP | 2-(4-chloro-2-methylphenoxy)propionic acid | Selective control of broadleaf weeds |

| MCPB | 4-(4-chloro-2-methylphenoxy)butyric acid | Used in turf management |

Biological Research

In biological studies, this compound is examined for its effects on plant growth and development . Research indicates that it can influence cell signaling pathways related to growth regulation, making it a valuable tool for understanding plant physiology.

Pharmaceutical Development

The compound is also being explored for its potential as a pharmaceutical intermediate . Its ability to interact with various biological receptors suggests possible therapeutic applications, including anti-inflammatory and growth-regulating properties .

Case Study 1: Herbicidal Efficacy

A study conducted on the efficacy of this compound demonstrated its effectiveness in controlling specific weed populations in cereal crops. The results indicated a significant reduction in weed biomass when applied at optimal concentrations, highlighting its utility in sustainable agriculture practices.

Case Study 2: Plant Growth Regulation

Research published in a peer-reviewed journal investigated the effects of this compound on Arabidopsis thaliana. The findings showed that treated plants exhibited enhanced growth rates and altered flowering times compared to control groups, suggesting its role as a growth regulator.

Mecanismo De Acción

The mechanism of action of (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventually plant death. This makes it an effective herbicide .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Dichlorophenoxyacetic acid (2,4-D)

- 2-Methyl-4-chlorophenoxyacetic acid (MCPA)

- 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)

Uniqueness

Compared to these similar compounds, (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid has a unique isopropyl group that enhances its herbicidal activity and selectivity. This structural difference allows it to target specific plant species more effectively .

Actividad Biológica

(4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid (C12H15ClO3) is a synthetic organic compound belonging to the phenoxyacetic acid family. This compound is primarily recognized for its herbicidal properties, but its biological activity extends into various fields, including microbiology and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a unique isopropyl group that enhances its herbicidal activity. The presence of chlorine and phenolic structures contributes to its chemical reactivity and biological interactions.

Target Interactions

The compound interacts with specific molecular targets, such as enzymes or receptors involved in plant growth regulation and microbial activity. These interactions can lead to various biochemical responses, influencing metabolic pathways in both plants and microorganisms.

Biochemical Pathways

Research indicates that similar compounds modulate pathways related to cell signaling, growth regulation, and stress responses. The specific pathways affected by this compound may include:

- Auxin-like effects : Influencing plant growth through auxin signaling pathways.

- Antimicrobial activity : Affecting bacterial cell wall synthesis and biofilm formation.

Herbicidal Effects

This compound exhibits potent herbicidal activity against various weed species. Its unique structure allows for selective targeting, making it effective in agricultural applications.

| Compound | Target Weeds | Mechanism |

|---|---|---|

| This compound | Broadleaf weeds | Auxin mimicry leading to uncontrolled growth |

Antimicrobial Properties

Studies have shown that derivatives of chlorinated phenols, including this compound, possess antimicrobial properties. For instance, 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), a related compound, has demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), inhibiting biofilm formation and bacterial motility .

Case Study: Antimicrobial Activity Against MRSA

A study investigated the effects of chlorothymol on MRSA strains, revealing that it not only inhibited bacterial growth but also reduced staphyloxanthin production—an important virulence factor for MRSA. The findings suggest potential applications in developing new antimicrobial therapies .

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion characteristics that influence its bioavailability and efficacy:

- Absorption : Rapidly absorbed through plant tissues.

- Metabolism : Undergoes biotransformation in microorganisms leading to various metabolites.

- Excretion : Primarily through microbial degradation in soil environments.

Environmental Impact

The environmental stability of this compound is influenced by factors such as pH and temperature. Understanding these parameters is crucial for predicting its behavior in agricultural settings and its potential ecological consequences.

Propiedades

IUPAC Name |

2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO3/c1-7(2)9-5-10(13)8(3)4-11(9)16-6-12(14)15/h4-5,7H,6H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUGPRIBEJMFGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(C)C)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968992 | |

| Record name | [4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5411-11-0 | |

| Record name | NSC10912 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.